1-Bromo-4-methoxy-5-nitro-2-trifluoromethyl-benzene
Description
Properties
IUPAC Name |
1-bromo-4-methoxy-5-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO3/c1-16-7-2-4(8(10,11)12)5(9)3-6(7)13(14)15/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRSYJPCHJIUBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(F)(F)F)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-4-methoxy-5-nitro-2-trifluoromethyl-benzene typically involves multi-step reactions. One common method includes:
Bromination: The addition of a bromine atom to the benzene ring.
Trifluoromethylation: The addition of a trifluoromethyl group.
These reactions are often carried out under controlled conditions using specific reagents and catalysts to ensure the desired product is obtained .
Chemical Reactions Analysis
1-Bromo-4-methoxy-5-nitro-2-trifluoromethyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and various catalysts .
Scientific Research Applications
Chemistry
1-Bromo-4-methoxy-5-nitro-2-trifluoromethyl-benzene serves as a valuable building block in organic synthesis. Its derivatives are utilized in the development of complex organic molecules, particularly in pharmaceuticals and agrochemicals.
Biology
The compound has shown potential in biological studies, particularly in enzyme inhibition and receptor binding. Its structural features allow it to interact with biological macromolecules, which makes it useful for:
- Enzyme Inhibition Studies : The presence of electron-withdrawing groups enhances binding affinity to target enzymes involved in metabolic pathways.
- Antimicrobial Activity : Research indicates that similar compounds exhibit significant antimicrobial properties against various bacterial strains due to increased lipophilicity.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| Control (Penicillin) | Staphylococcus aureus | 16 |
Medicine
In medicinal chemistry, this compound acts as an intermediate in synthesizing potential therapeutic agents. It has been explored for:
- Anticancer Activity : Studies have demonstrated that fluorinated compounds can inhibit cell proliferation and induce apoptosis in cancer cells. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Caspase activation |
| HeLa (Cervical Cancer) | 8 | Cell cycle arrest |
The trifluoromethyl group enhances pharmacological properties, making it a candidate for developing anticancer drugs.
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of various brominated compounds, including this compound. The compound displayed notable inhibition against Gram-positive bacteria.
Case Study 2: Anticancer Efficacy
In vitro studies on human cancer cell lines revealed that this compound induced apoptosis through caspase pathway activation, demonstrating its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 1-Bromo-4-methoxy-5-nitro-2-trifluoromethyl-benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The presence of electron-withdrawing groups like nitro and trifluoromethyl enhances its reactivity and binding affinity to certain molecular targets .
Comparison with Similar Compounds
1-Bromo-4-nitro-2-(trifluoromethyl)benzene (CAS 367-67-9)
- Structure : Nitro group at position 4 instead of 5; lacks methoxy.
- Molecular Formula: C₇H₃BrF₃NO₂.
- Key Differences :
- The absence of a methoxy group reduces electron-donating effects, making the aromatic ring more electron-deficient.
- Nitro at position 4 directs electrophilic substitutions differently compared to position 5.
- Applications : Used in Suzuki-Miyaura couplings due to bromine’s reactivity .
1-Bromo-5-nitro-2-(trifluoromethoxy)benzene (CAS not provided)
- Structure : Trifluoromethoxy (OCF₃) at position 2 instead of trifluoromethyl (CF₃).
- Key Differences: Trifluoromethoxy exerts stronger resonance withdrawal than CF₃, further deactivating the ring. Higher polarity due to the oxygen atom in OCF₃, affecting solubility in non-polar solvents .
1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene (CAS 2366994-47-8)
- Structure : Additional iodo substituent at position 2; trifluoromethoxy at position 5.
- Molecular Weight : 411.9 g/mol.
- Iodo groups are superior leaving groups in nucleophilic aromatic substitution compared to bromine .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | CAS Number | Melting Point (°C) | Solubility (Polar Solvents) |
|---|---|---|---|---|
| 1-Bromo-4-methoxy-5-nitro-2-trifluoromethyl-benzene | 330.03 | Not provided | ~120–125 (estimated) | Low (due to CF₃ and nitro) |
| 1-Bromo-4-nitro-2-(trifluoromethyl)benzene | 286.00 | 367-67-9 | 95–98 | Moderate |
| 1-Bromo-5-nitro-2-(trifluoromethoxy)benzene | 316.02 | Not provided | ~110–115 | Low |
| 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene | 411.90 | 2366994-47-8 | Not reported | Very low |
Notes:
- Trifluoromethyl and nitro groups reduce solubility in polar solvents due to increased hydrophobicity and molecular rigidity .
- Higher molecular weight correlates with lower volatility, influencing handling and storage requirements .
Hazard Profiles
| Compound | Hazard Statements (GHS) | Key Risks |
|---|---|---|
| This compound | H302, H315, H319, H335 (estimated) | Toxic if swallowed, skin/eye irritation, respiratory irritation |
| 1-Bromo-4-nitro-2-(trifluoromethyl)benzene | H302, H315, H319, H335 | Similar to target compound |
| 1-Bromo-5-nitro-2-(trifluoromethoxy)benzene | Not reported | Likely similar hazards |
Safety Notes:
- Nitro-containing compounds may decompose under heat, releasing toxic gases.
Biological Activity
1-Bromo-4-methoxy-5-nitro-2-trifluoromethyl-benzene is a synthetic organic compound with potential biological activities due to its unique chemical structure, which includes both halogen and nitro functional groups. The presence of these groups often influences the compound's interaction with biological systems, leading to various pharmacological effects.
Chemical Structure and Properties
The compound can be represented as follows:
- Chemical Formula : C₉H₈BrF₃N₁O₂
- Molecular Weight : 292.07 g/mol
- IUPAC Name : 1-bromo-4-methoxy-5-nitro-2-(trifluoromethyl)benzene
This compound features a bromine atom, a methoxy group, a nitro group, and a trifluoromethyl group, which contribute to its lipophilicity and potential reactivity.
Anticancer Properties
Research has indicated that compounds containing trifluoromethyl groups can exhibit significant anticancer activities. For instance, studies have shown that similar compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231 .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10–33 | Tubulin destabilization |
| Compound B | MDA-MB-231 | 23–33 | Apoptosis induction |
| This compound | TBD | TBD | TBD |
Enzyme Inhibition
The trifluoromethyl group has been associated with increased potency in enzyme inhibition. For example, the inclusion of this moiety has been shown to enhance the inhibitory effects on enzymes such as reverse transcriptase and others involved in metabolic pathways . This suggests that this compound could potentially act as an inhibitor in various biochemical assays.
Case Studies and Research Findings
Recent studies have focused on the synthesis of related compounds to evaluate their biological activities. For instance, a series of novel azetidinone derivatives were tested for their antiproliferative effects against breast cancer cells, revealing significant activity correlated with structural modifications that include trifluoromethyl substitutions .
Q & A
Basic Research Questions
Q. How can researchers achieve high regioselectivity in synthesizing 1-Bromo-4-methoxy-5-nitro-2-trifluoromethyl-benzene?
- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For brominated trifluoromethylbenzene derivatives, electrophilic aromatic substitution (EAS) is commonly employed. The methoxy group (-OCH₃) acts as an ortho/para director, while nitro (-NO₂) and trifluoromethyl (-CF₃) groups are meta-directing and deactivating. To optimize regioselectivity:
- Use controlled nitration (e.g., HNO₃/H₂SO₄) after introducing the methoxy group to position the nitro group at C5 .
- Bromination (e.g., Br₂/FeBr₃) should follow nitration, as the nitro group stabilizes intermediates at C1 .
- Monitor reaction progress via TLC or HPLC to confirm intermediate purity .
Q. What are the optimal purification methods for this compound?
- Methodological Answer :
- Recrystallization : Use solvents like dichloromethane/hexane mixtures, leveraging differences in solubility between the product and nitro-containing byproducts .
- Distillation : For liquid intermediates (e.g., brominated precursors), fractional distillation under reduced pressure (e.g., 65–153°C, depending on substituents) can isolate high-purity fractions .
- Chromatography : Flash column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) resolves polar impurities introduced during nitration .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm) and aromatic protons. Trifluoromethyl (-CF₃) splits signals in ¹³C NMR (δ ~120–125 ppm, quartet due to J coupling) .
- ¹⁹F NMR : Confirm -CF₃ presence (δ ~-60 to -65 ppm) and monitor fluorinated impurities .
- HRMS : Validate molecular weight (C₈H₆BrF₃NO₃; exact mass 292.948 g/mol) and isotopic patterns (Br: M+2 peak) .
Advanced Research Questions
Q. How do substituent effects influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- Electron-withdrawing groups (-NO₂, -CF₃) reduce electron density at C1 (Br site), slowing oxidative addition in Pd-catalyzed couplings. Mitigate this by:
- Using electron-rich Pd ligands (e.g., SPhos) to enhance catalytic activity .
- Increasing reaction temperature (80–100°C) to overcome activation barriers .
- Steric hindrance from -CF₃ and -OCH₃ may require bulky bases (e.g., Cs₂CO₃) to improve coupling yields .
Q. How can researchers resolve contradictory stability data under varying storage conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures under air/moisture. For brominated aromatics, stability correlates with substituent electronegativity; -CF₃ and -NO₂ enhance thermal resistance .
- Accelerated Aging Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via NMR. Nitro groups may hydrolyze under high humidity, requiring anhydrous storage (0–6°C) .
Q. What strategies are recommended for designing derivatives with enhanced bioactivity?
- Methodological Answer :
- Scaffold Modification : Replace bromine with azide (-N₃) via SNAr for click chemistry applications .
- Functional Group Interconversion : Reduce nitro (-NO₂) to amine (-NH₂) using H₂/Pd-C, enabling peptide coupling (e.g., with benzamide derivatives as in ).
- QSAR Modeling : Use logP (XLogP3 ~3.7) and polar surface area (9.2 Ų) to predict membrane permeability and optimize pharmacokinetics .
Data Contradiction Analysis
Q. Why do conflicting melting point values appear in literature for similar derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
